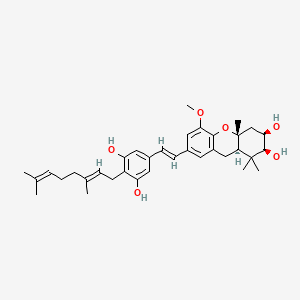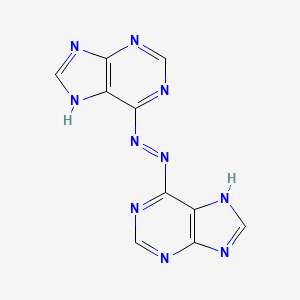
6,6'-Azopurine
Overview
Description
6,6’-Azopurine is a potent in vitro inhibitor of rabbit liver aldehyde oxidase . It has been used in the prevention of azathioprine cytotoxicity . The molecular formula of 6,6’-Azopurine is C10H6N10 and its molecular weight is 266.2216 .
Synthesis Analysis
The first general two-step, one-pot synthetic route to 6-azopurines has been presented. This process involves microwave-assisted nucleophilic aromatic substitution of protected 6-chloropurines with hydrazines or hydrazides, followed by metal-free oxidation with oxygen. This method yields 6-azopurines in high to excellent yields .Molecular Structure Analysis
The molecular structure of 6,6’-Azopurine is represented by the SMILES notation: N1C=NC2=C1N=CN=C2\N=N\C3=NC=NC4=C3N=CN4 . Detailed structure–activity relationship (SAR) analysis revealed a new potent reduced azopurine with a circadian period lengthening effect more pronounced than that of its parent molecule, longdaysin .Chemical Reactions Analysis
The chemical stability of the azo group in this type of heterocyclic azobenzenes has been studied. It was found that they undergo a fast reduction to the corresponding hydrazines in the presence of different reducing agents .Scientific Research Applications
Synthesis and Photophysical Properties : A study by Kolarski, Szymański, and Feringa (2017) presented the first general two-step, one-pot synthetic route to 6-azopurines. This method, involving microwave-assisted nucleophilic aromatic substitution followed by metal-free oxidation, yields 6-azopurines in high to excellent yields. The photophysical studies of these compounds revealed intensive absorption bands, enabling photoswitching using visible light, which has potential applications in photo-responsive materials and molecular switches (Kolarski, Szymański, & Feringa, 2017).
Immunosuppressive Applications : Tiede et al. (2003) explored the molecular mechanism of azathioprine, a derivative of 6-mercaptopurine. The study found that azathioprine and its metabolites play a unique role in controlling T cell apoptosis by modulating Rac1 activation. This finding explains the immunosuppressive effects of azathioprine, which is widely used in organ transplantation and autoimmune diseases (Tiede et al., 2003).
Antitumor Properties : Chifotides, Dunbar, Matonic, and Katsaros (1992) investigated the structural features of tetrakis(.mu.-carboxylato)dirhodium(II) bound to azathioprine. The study focuses on azathioprine, a biologically active mercaptopurine derivative with significant antitumor properties (Chifotides, Dunbar, Matonic, & Katsaros, 1992).
Use in Pediatric Inflammatory Bowel Disease : Kirschner (1998) analyzed the safety of azathioprine and 6-mercaptopurine in pediatric patients with inflammatory bowel disease. The study highlighted their role in reducing disease activity and maintaining remission while pointing out the need for further studies on long-term side effects (Kirschner, 1998).
Pharmacogenetics in Pediatric Patients : Gazouli et al. (2010) investigated the frequency of functional TPMT polymorphisms and their association with adverse events during azathioprine therapy in a pediatric IBD cohort. This study contributes to understanding the genetic factors influencing the response to thiopurine drugs (Gazouli et al., 2010).
Gene Expression Inhibition in T Lymphocytes : Thomas et al. (2005) examined the selective inhibitory effect of azathioprine on gene expression in activated T lymphocytes. The findings provide insight into the molecular mechanism of the immunosuppressive properties of thiopurine drugs (Thomas et al., 2005).
Future Directions
properties
IUPAC Name |
bis(7H-purin-6-yl)diazene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N10/c1-11-5-7(13-1)15-3-17-9(5)19-20-10-6-8(14-2-12-6)16-4-18-10/h1-4H,(H,11,13,15,17)(H,12,14,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEBWGYSGSGSNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)N=NC3=NC=NC4=C3NC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6'-Azopurine | |
CAS RN |
26227-04-3 | |
| Record name | 6,6'-Azopurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026227043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC529746 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529746 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,6'-AZOPURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM6SY53E73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



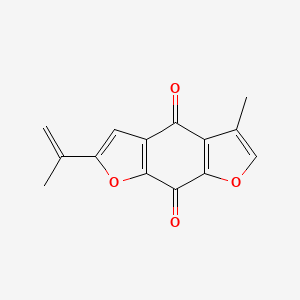

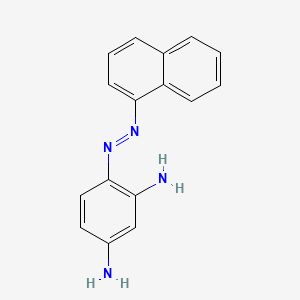
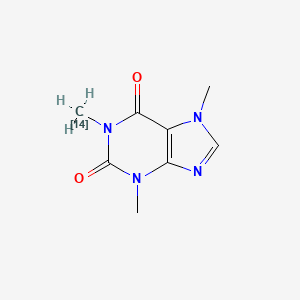
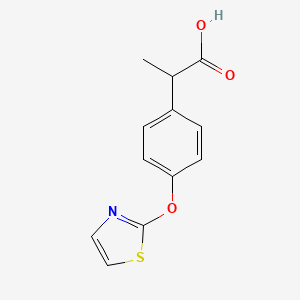
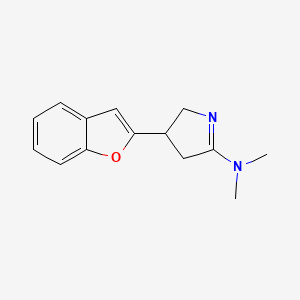
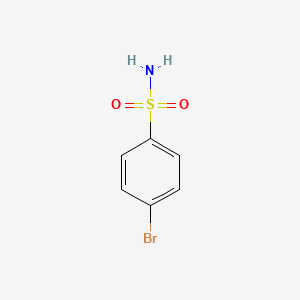
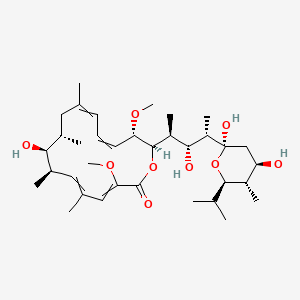
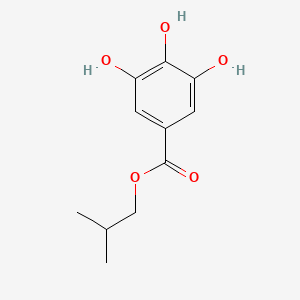
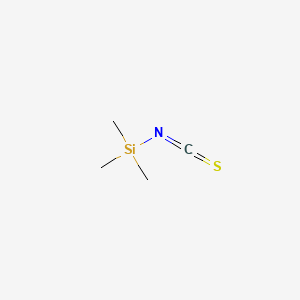
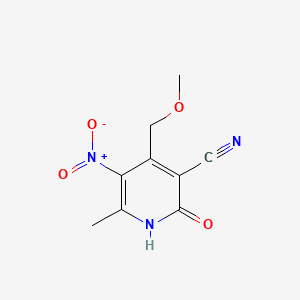
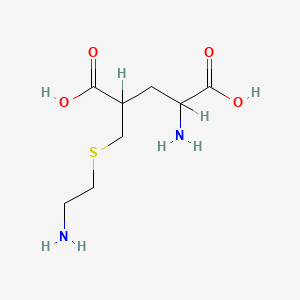
![Iron, [5,10,15,20-tetraphenylporphinato(2-)]-](/img/structure/B1198665.png)
